iso-PPADS sel de tétrasodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry

- Iso-PPADS is used as a reagent in studies involving purinergic receptors. Its role as an antagonist allows researchers to investigate the effects of purinergic signaling in various chemical reactions and biological systems .

2. Biology

- The compound is employed in studies related to cell signaling and neurotransmission. It helps elucidate the mechanisms of muscle contraction and other physiological responses mediated by purinergic receptors .

3. Medicine

- In pharmacological research, iso-PPADS is utilized to explore the involvement of purinergic receptors in diseases such as inflammation and neurodegenerative disorders. Its ability to inhibit specific receptor subtypes provides insights into potential therapeutic targets .

4. Industry

- The compound is significant in drug development, particularly for therapies targeting purinergic receptors. Its specificity and affinity make it a candidate for developing new pharmacological agents .

Iso-PPADS has been extensively studied for its biological activity, revealing its impact on various physiological processes:

- Calcium Response Modulation : It modulates cellular responses to hypoosmotic stress by delaying calcium influx in cortical slices.

- Selective Antagonism : At concentrations of 10 μM, iso-PPADS selectively depresses depolarizations induced by α,β-methylene ATP while sparing those induced by UTP .

Case Studies

1. Graft-Versus-Host Disease Model

- In a humanized mouse model, iso-PPADS significantly reduced clinical symptoms associated with graft-versus-host disease. This study highlights its potential therapeutic applications in immunology .

2. Neuroprotection

Mécanisme D'action

Target of Action

Iso-PPADS Tetrasodium Salt is a non-selective antagonist of purinergic P2X receptors . These receptors are a family of ligand-gated ion channels that are activated by extracellular ATP and are involved in various physiological processes . Iso-PPADS Tetrasodium Salt potently inhibits P2X1 and P2X3 receptors .

Mode of Action

Iso-PPADS Tetrasodium Salt interacts with its targets, the P2X receptors, by binding to them and inhibiting their function . This inhibition prevents the receptors from responding to ATP, thereby blocking the downstream effects of ATP binding .

Biochemical Pathways

The primary biochemical pathway affected by Iso-PPADS Tetrasodium Salt is the purinergic signaling pathway . This pathway involves the transmission of signals in the body through the release of ATP and its interaction with P2X receptors . By inhibiting P2X receptors, Iso-PPADS Tetrasodium Salt disrupts this pathway, affecting various physiological processes that rely on purinergic signaling .

Pharmacokinetics

It is known that the compound is soluble in water , which could influence its absorption and distribution in the body.

Result of Action

The molecular effect of Iso-PPADS Tetrasodium Salt is the inhibition of P2X receptors, preventing them from responding to ATP . This can have various cellular effects, depending on the specific physiological process that the P2X receptor is involved in . For example, P2X receptors play a role in neurotransmission, inflammation, and sensory transduction , so the inhibition of these receptors by Iso-PPADS Tetrasodium Salt could affect these processes.

Action Environment

The action of Iso-PPADS Tetrasodium Salt can be influenced by various environmental factors. For example, the pH of the environment could potentially affect the solubility and stability of the compound . Additionally, the presence of other molecules that can bind to P2X receptors could influence the efficacy of Iso-PPADS Tetrasodium Salt .

Analyse Biochimique

Biochemical Properties

Iso-PPADS Tetrasodium Salt plays a significant role in biochemical reactions. It interacts with P2X purinoceptors, a type of protein that mediates various physiological functions of ATP . Iso-PPADS Tetrasodium Salt inhibits the depolarization induced by α,β-meATP but does not change the depolarization induced by UTP .

Cellular Effects

Iso-PPADS Tetrasodium Salt has profound effects on various types of cells and cellular processes. It influences cell function by interacting with P2X purinoceptors, affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Iso-PPADS Tetrasodium Salt involves its interaction with P2X purinoceptors. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du sel de tétrasodium d'iso-PPADS implique la réaction du phosphate de pyridoxal avec l'acide azobenzène-2,5-disulfonique dans des conditions spécifiques. La réaction nécessite généralement un environnement contrôlé avec des niveaux précis de température et de pH pour assurer la formation du produit souhaité. Le composé final est ensuite purifié par cristallisation ou d'autres méthodes appropriées .

Méthodes de production industrielle

La production industrielle du sel de tétrasodium d'iso-PPADS suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs et d'équipements de qualité industrielle pour garantir un rendement et une pureté élevés. Le composé est ensuite soumis à des mesures rigoureuses de contrôle de qualité pour répondre aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions

Le sel de tétrasodium d'iso-PPADS subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Le sel de tétrasodium d'iso-PPADS peut être réduit à l'aide d'agents réducteurs appropriés, ce qui entraîne la formation de dérivés réduits.

Substitution : Le composé peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres groupes

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées dans des conditions contrôlées de température et de pH pour garantir le résultat souhaité .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés d'acide sulfonique, tandis que la réduction peut donner des dérivés d'amine .

Applications de la recherche scientifique

Le sel de tétrasodium d'iso-PPADS a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et études impliquant des récepteurs purinergiques.

Biologie : Le composé est utilisé dans des études liées à la signalisation cellulaire, à la neurotransmission et à la contraction musculaire.

Médecine : Le sel de tétrasodium d'iso-PPADS est utilisé dans la recherche pharmacologique pour étudier le rôle des récepteurs purinergiques dans diverses maladies et affections.

Industrie : Le composé est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les récepteurs purinergiques

Mécanisme d'action

Le sel de tétrasodium d'iso-PPADS exerce ses effets en antagonisant les récepteurs P2X-purinergiques. Ces récepteurs sont impliqués dans la liaison et la réponse à l'adénosine triphosphate (ATP), une molécule clé de la signalisation cellulaire. En inhibant ces récepteurs, le sel de tétrasodium d'iso-PPADS peut moduler divers processus physiologiques, y compris la neurotransmission et la contraction musculaire. Le composé cible spécifiquement la voie des récepteurs P2X-purinergiques, ce qui explique son utilisation généralisée dans la recherche .

Comparaison Avec Des Composés Similaires

Le sel de tétrasodium d'iso-PPADS est similaire à d'autres antagonistes des récepteurs P2X-purinergiques, tels que le sel de tétrasodium de l'acide pyridoxalphosphate-6-azophényl-2',4'-disulfonique (PPADS). Le sel de tétrasodium d'iso-PPADS possède des propriétés uniques qui le distinguent :

Affinités plus élevées : Le sel de tétrasodium d'iso-PPADS a une affinité plus élevée pour les récepteurs P2X-purinergiques par rapport à certains autres antagonistes.

Spécificité : Le composé présente une plus grande spécificité dans le ciblage de certains sous-types de récepteurs P2X-purinergiques.

Stabilité : Le sel de tétrasodium d'iso-PPADS est plus stable dans diverses conditions, ce qui le rend adapté à un plus large éventail d'applications

Liste des composés similaires

- Sel de tétrasodium de l'acide pyridoxalphosphate-6-azophényl-2',4'-disulfonique (PPADS)

- Suramine

- Bleu réactif 2

Activité Biologique

Iso-PPADS tetrasodium salt, a potent antagonist of purinergic P2X receptors, has garnered attention for its biological activity in various physiological and pathological contexts. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential applications in research and medicine.

Overview of Iso-PPADS Tetrasodium Salt

Iso-PPADS (Pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid tetrasodium salt) is recognized primarily as a non-selective P2X receptor antagonist . It exhibits significant inhibitory effects on various P2X receptors, including P2X1, P2X3, and P2X7. The compound is characterized by its ability to modulate ATP-mediated signaling pathways, which are crucial in numerous physiological processes, including neurotransmission and smooth muscle contraction.

| Property | Details |

|---|---|

| Molecular Weight | 599.3 g/mol |

| Molecular Formula | C14H10N3Na4O12PS2 |

| CAS Number | 207572-67-6 |

| Solubility | Soluble in water (100 mM) |

Iso-PPADS operates as a competitive antagonist at purinergic P2X receptors. Its affinity for these receptors has been quantified, with reported pKi values around 6.5 and IC50 values ranging from 1 to 4 μM for various P2X subtypes . The compound's antagonistic effects have been demonstrated in several studies:

- P2X1 and P2X3 Receptors : Iso-PPADS effectively inhibits the activation of these receptors by ATP, leading to reduced calcium influx and subsequent cellular responses .

- P2X7 Receptors : It has been shown to block P2X7-mediated responses, which are implicated in inflammatory processes and immune responses. This blockade may reduce the severity of graft-versus-host disease in mouse models .

Biological Activity and Research Findings

The biological activity of iso-PPADS has been explored through various experimental approaches. Below are key findings from recent studies:

In Vitro Studies

- Calcium Response Modulation : Iso-PPADS was found to delay the onset of calcium responses to hypoosmotic stress in cortical slices, indicating its role in modulating cellular responses to environmental changes .

- Depolarization Studies : At concentrations of 10 μM, iso-PPADS depressed depolarizations evoked by α,β-methylene ATP but did not affect those induced by UTP, highlighting its selective antagonism at specific receptor types .

- Binding Affinity : Functional studies revealed two populations of [^3H]alpha,beta-meATP binding sites with varying affinities for iso-PPADS, suggesting complex interactions at the receptor level .

Case Studies

- Graft-Versus-Host Disease Model : In a humanized mouse model, iso-PPADS significantly reduced clinical symptoms and histological markers associated with graft-versus-host disease, emphasizing its potential therapeutic applications in immunology .

- Neuroprotection : Research indicates that iso-PPADS may offer neuroprotective effects by modulating purinergic signaling pathways involved in neuroinflammation .

Propriétés

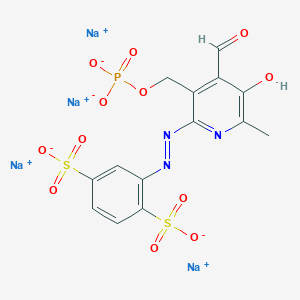

IUPAC Name |

tetrasodium;2-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,4-disulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N3O12PS2.4Na/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-4-8(31(23,24)25)2-3-12(11)32(26,27)28;;;;/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCXIPVOUDBGDK-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N3Na4O12PS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.